molecular formula C10H8ClF4N3 B13706125 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride

Cat. No.: B13706125
M. Wt: 281.64 g/mol
InChI Key: RQBFSKUURSCVGZ-UHFFFAOYSA-N
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Description

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group at the 3-position and a substituted phenyl ring at the 5-position of the pyrazole core. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its ability to interact with biological targets, leading to various biological effects. The compound may act by inhibiting specific enzymes or receptors, thereby modulating cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClF4N3

Molecular Weight

281.64 g/mol

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H7F4N3.ClH/c11-7-2-1-5(3-6(7)10(12,13)14)8-4-9(15)17-16-8;/h1-4H,(H3,15,16,17);1H

InChI Key

RQBFSKUURSCVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)C(F)(F)F)F.Cl

Origin of Product

United States

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